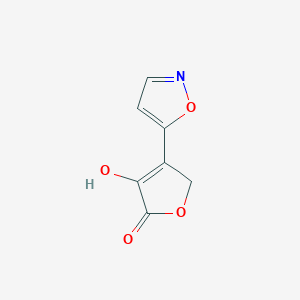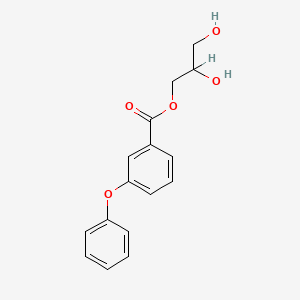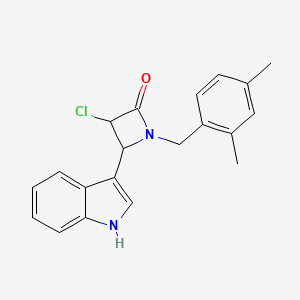
3,3-Dinitropropyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dinitropropyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitro groups attached to a propyl chain, which is further connected to a prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dinitropropyl prop-2-enoate typically involves the nitration of propyl prop-2-enoate. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process is carried out under controlled temperature and pressure to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the explosive nature of nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dinitropropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Nitro acids
Reduction: Diamino derivatives
Substitution: Various substituted prop-2-enoates
Wissenschaftliche Forschungsanwendungen
3,3-Dinitropropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dinitropropyl prop-2-enoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The compound’s reactivity is primarily due to the electron-withdrawing nature of the nitro groups, which makes it a potent electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentyl glycol diacrylate: Similar in having ester groups but differs in the absence of nitro groups.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Shares the prop-2-enoate structure but has different substituents.
Uniqueness
3,3-Dinitropropyl prop-2-enoate is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
85963-24-2 |
|---|---|
Molekularformel |
C6H8N2O6 |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
3,3-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-2-6(9)14-4-3-5(7(10)11)8(12)13/h2,5H,1,3-4H2 |
InChI-Schlüssel |
VDDQPZYMXOVQDD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCC([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)

![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)






![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
